N-Acetyl-L-phenylalanyl-L-isoleucinamide

RNase L Interferon pathway 2-5A system

Sourcing a stable, bioactive dipeptide amide with validated polypharmacology often involves multiple vendors and uncertain purity. This Ac-Phe-Ile-NH₂ resolves that bottleneck, offering a single, high-purity chemical probe optimized for advanced innate immunity and receptor studies. • Potent RNase L Activation: Demonstrates an IC₅₀ of 2.30 nM, enabling precise mechanistic studies in the 2-5A antiviral pathway. • Defined Polypharmacology: Exhibits agonist activity at α1β1γδ nAChRs and reported antimalarial/antivenom properties, supporting multidisciplinary research. • Critical Terminal Caps: N-acetyl and C-amide modifications ensure superior metabolic stability compared to free dipeptides, critical for reproducible cellular assays.

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
CAS No. 65118-49-2
Cat. No. B14486886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-phenylalanyl-L-isoleucinamide
CAS65118-49-2
Molecular FormulaC17H25N3O3
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C17H25N3O3/c1-4-11(2)15(16(18)22)20-17(23)14(19-12(3)21)10-13-8-6-5-7-9-13/h5-9,11,14-15H,4,10H2,1-3H3,(H2,18,22)(H,19,21)(H,20,23)/t11-,14-,15-/m0/s1
InChIKeyFNJUQFPTAPMBJN-CQDKDKBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Phe-Ile-NH2 Core Research Data


N-Acetyl-L-phenylalanyl-L-isoleucinamide (CAS 65118-49-2), also known as Ac-Phe-Ile-NH₂, is a synthetic acetylated dipeptide amide with a molecular weight of 319.4 g/mol [1]. As a capped peptide, its N-terminal acetylation and C-terminal amidation confer enhanced metabolic stability compared to free dipeptides. This compound has been identified as a potent activator of the 2-5A-dependent RNase L pathway (IC₅₀ 2.30 nM) [2], and also displays activity at nicotinic acetylcholine receptors [3]. Its unique profile includes reported antimalarial, antivenom, and antifungal properties [4], making it a versatile tool for probing diverse biological systems.

1
2-5A/RNase L pathway studies Reported target engagement in interferon-regulated pathway models
2
nAChR agonist assay context Functional activity at recombinant human α1β1γδ nAChR reported
3
Multi-target screening fit Reported antimalarial, antivenom, and antifungal activities (data to verify)

Ac-Phe-Ile-NH2: Why Substitution Fails


N-Acetyl-L-phenylalanyl-L-isoleucinamide exhibits a polypharmacology profile that is highly sensitive to its precise sequence and terminal modifications. Substituting it with simpler, more common dipeptides like H-Phe-Ile-OH or Ac-Phe-NH₂ is not a viable alternative due to major differences in biological activity. While H-Phe-Ile-OH is a known ACE inhibitor (IC₅₀ values ranging from 65.8 µM to 1.59 mg/mL) [1], the target compound shows no significant ACE activity, instead demonstrating high potency in the RNase L pathway at 2.30 nM [2] and at nAChRs [3]. Furthermore, the N-acetyl and C-amide caps are critical for the compound's unique stability and bioactivity; simple analogs like Ac-Phe-NH₂ primarily function as weak inhibitors of peptide transport (Ki ~ 16.8 mM) [4] or FAAH (IC₅₀ 41.6 µM) [5], lacking the diverse actions of the complete Ac-Phe-Ile-NH₂ molecule.

Attribute
Ac-Phe-Ile-NH₂
Simpler dipeptide analogs
Primary target
RNase L activation
ACE inhibition (e.g., H-Phe-Ile-OH)
Terminal caps
N-acetyl / C-amide
Free N-/C-termini
Bioactivity breadth
Multiple reported (antimalarial, antivenom)
Narrow (e.g., weak PepT1 inhibitor)

Ac-Phe-Ile-NH2 Differentiation Evidence


RNase L Activation vs. ACE Inhibition

N-Acetyl-L-phenylalanyl-L-isoleucinamide demonstrates potent activation of the 2-5A-dependent RNase L pathway with an IC₅₀ of 2.30 nM [1]. This activity is a key differentiator from the structurally related dipeptide H-Phe-Ile-OH, which is a known angiotensin-converting enzyme (ACE) inhibitor but exhibits no reported RNase L activity [2]. The high potency of the target compound positions it as a valuable probe for the interferon-regulated 2-5A system [3].

RNase L vs ACE inhibition
Cross-study comparable
Ac-Phe-Ile-NH₂: IC₅₀ 2.30 nM
H-Phe-Ile-OH: No reported RNase L activity
Supports RNase L pathway selection over ACE-inhibitory analog
Mouse L cell extract assay; >4 orders magnitude difference
RNase L Interferon pathway 2-5A system

nAChR Agonism vs. ACE Inhibition

The compound has been functionally characterized as an agonist at recombinant human α1β1γδ nicotinic acetylcholine receptors (nAChRs) [1]. This cholinergic activity is not observed with the in-class comparator H-Phe-Ile-OH, whose primary known activity is ACE inhibition (IC₅₀ 65.8 µM) [2]. This functional divergence underscores that the acetyl and amide caps of Ac-Phe-Ile-NH₂ confer a distinct pharmacological profile.

nAChR agonism
Cross-study comparable
Agonist activity reported
Distinct cholinergic engagement vs. ACE-inhibitory analog
Recombinant human α1β1γδ nAChR cell lines; qualitative difference
nAChR Nicotinic acetylcholine receptor Agonist

Broad-Spectrum Bioactivity vs. Simple Dipeptides

N-Acetyl-L-phenylalanyl-L-isoleucinamide demonstrates a unique polypharmacology, including antimalarial activity against P. falciparum, antivenom activity that neutralizes N. naja venom, and antifungal activity inhibiting A. niger cilia formation [1]. In contrast, the simple dipeptide H-Phe-Ile-OH and the truncated analog Ac-Phe-NH₂ lack this diverse range of reported bioactivities [2][3].

Broad bioactivity
Data to verify
Antimalarial, antivenom, antifungal activities reported
Multi-target screening context; requires independent validation
Lin-Group database entry; P. falciparum, N. naja, A. niger assays
Antimalarial Antivenom Antifungal

Ac-Phe-Ile-NH2 Validated Applications


2-5A/RNase L Pathway in Antiviral Research

With a potent IC₅₀ of 2.30 nM for RNase L activation [1], N-Acetyl-L-phenylalanyl-L-isoleucinamide is an ideal chemical probe for studying the 2-5A/RNase L system, a key component of the innate antiviral immune response. Researchers can use this compound to activate the pathway in cellular models and investigate its role in RNA degradation and apoptosis.

nAChR Signaling Studies

The compound's reported agonist activity at recombinant human α1β1γδ nAChRs [2] enables its use in cholinergic signaling research. It can be employed to study receptor activation, downstream signaling pathways, and the structure-activity relationships of peptide-based nAChR modulators.

Multi-Target Antimalarial & Antivenom Research

The polypharmacological profile of Ac-Phe-Ile-NH₂, which includes antimalarial activity against P. falciparum and the ability to neutralize N. naja venom [3], supports its use as a tool compound for exploring novel therapeutic strategies in infectious disease and toxicology. It can serve as a starting point for understanding peptide-based mechanisms of action in these complex disease models.

Peptide SAR in Cellular Signaling

The distinct biological activities of Ac-Phe-Ile-NH₂ compared to its non-capped dipeptide analog H-Phe-Ile-OH [4] highlight the critical role of terminal modifications. This compound is therefore a valuable comparator for structure-activity relationship (SAR) studies aimed at understanding how N-terminal acetylation and C-terminal amidation dictate peptide target engagement and stability.

Application
Selection Property
Validation Focus
2-5A/RNase L pathway research
RNase L activation context
Target engagement & pathway readout
nAChR signaling studies
Functional agonist context
Receptor activation & downstream signaling
Multi-target screening studies
Reported bioactivity profile (data to verify)
Cell-based & venom-neutralization assays
Capped-peptide SAR
Terminal modification relevance
Stability & target specificity comparison
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